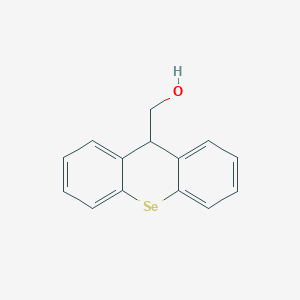![molecular formula C22H31N5O B14272086 N-[5-(Diethylamino)-2-{(E)-[4-(diethylamino)phenyl]diazenyl}phenyl]acetamide CAS No. 133921-33-2](/img/structure/B14272086.png)
N-[5-(Diethylamino)-2-{(E)-[4-(diethylamino)phenyl]diazenyl}phenyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[5-(Diethylamino)-2-{(E)-[4-(diethylamino)phenyl]diazenyl}phenyl]acetamide is an organic compound known for its vibrant color and applications in various scientific fields. This compound is part of the azo dye family, characterized by the presence of a diazenyl group (–N=N–) linking two aromatic rings. Azo dyes are widely used in textile, food, and cosmetic industries due to their vivid colors and stability.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(Diethylamino)-2-{(E)-[4-(diethylamino)phenyl]diazenyl}phenyl]acetamide typically involves a multi-step process:
Diazotization: The process begins with the diazotization of 4-(diethylamino)aniline. This involves treating the aniline derivative with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) at low temperatures to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with N-(5-diethylamino-2-hydroxyphenyl)acetamide under basic conditions to form the azo compound. The reaction is usually carried out in an alkaline medium, such as sodium hydroxide solution, to facilitate the coupling process.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the coupling reaction. Industrial methods also incorporate advanced purification techniques, such as recrystallization and chromatography, to obtain high-purity products.
Analyse Chemischer Reaktionen
Types of Reactions
N-[5-(Diethylamino)-2-{(E)-[4-(diethylamino)phenyl]diazenyl}phenyl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromic acid, leading to the cleavage of the azo bond and formation of corresponding nitro compounds.
Reduction: Reduction of the azo group can be achieved using reducing agents such as sodium dithionite or hydrogen in the presence of a catalyst, resulting in the formation of amines.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium dithionite in aqueous solution or catalytic hydrogenation.
Substitution: Concentrated sulfuric acid for sulfonation, nitric acid for nitration, and halogens (chlorine, bromine) for halogenation.
Major Products
Oxidation: Nitro derivatives of the original compound.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
N-[5-(Diethylamino)-2-{(E)-[4-(diethylamino)phenyl]diazenyl}phenyl]acetamide has diverse applications in scientific research:
Chemistry: Used as a dye in analytical chemistry for the detection and quantification of various substances. It serves as a pH indicator and a reagent in titrations.
Biology: Employed in staining biological tissues and cells to study their structure and function under a microscope.
Medicine: Investigated for its potential use in photodynamic therapy, where it can be activated by light to produce reactive oxygen species that kill cancer cells.
Industry: Utilized in the textile industry for dyeing fabrics and in the cosmetic industry for coloring products.
Wirkmechanismus
The mechanism of action of N-[5-(Diethylamino)-2-{(E)-[4-(diethylamino)phenyl]diazenyl}phenyl]acetamide involves its interaction with light and biological molecules:
Photodynamic Activation: Upon exposure to light, the compound absorbs photons and transitions to an excited state. This excited state can transfer energy to molecular oxygen, generating reactive oxygen species (ROS) that can damage cellular components.
Molecular Targets: The ROS generated can target various cellular structures, including DNA, proteins, and lipids, leading to cell death. This mechanism is particularly useful in photodynamic therapy for cancer treatment.
Vergleich Mit ähnlichen Verbindungen
N-[5-(Diethylamino)-2-{(E)-[4-(diethylamino)phenyl]diazenyl}phenyl]acetamide can be compared with other azo dyes:
Methyl Orange: Another azo dye used as a pH indicator. Unlike this compound, methyl orange changes color at different pH levels, making it useful in titrations.
Congo Red: Used in histology for staining tissues. It has a different structure but shares the azo linkage, providing similar staining properties.
Sudan III: A lipid-soluble dye used for staining triglycerides and lipids in biological samples. It differs in its solubility and application compared to this compound.
Conclusion
This compound is a versatile compound with significant applications in various scientific fields. Its unique chemical properties and ability to undergo diverse reactions make it valuable in research and industry. Understanding its synthesis, reactions, and applications can further enhance its utility in future scientific endeavors.
Eigenschaften
CAS-Nummer |
133921-33-2 |
|---|---|
Molekularformel |
C22H31N5O |
Molekulargewicht |
381.5 g/mol |
IUPAC-Name |
N-[5-(diethylamino)-2-[[4-(diethylamino)phenyl]diazenyl]phenyl]acetamide |
InChI |
InChI=1S/C22H31N5O/c1-6-26(7-2)19-12-10-18(11-13-19)24-25-21-15-14-20(27(8-3)9-4)16-22(21)23-17(5)28/h10-16H,6-9H2,1-5H3,(H,23,28) |
InChI-Schlüssel |
IOLVGENBFDBSMN-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)C1=CC=C(C=C1)N=NC2=C(C=C(C=C2)N(CC)CC)NC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


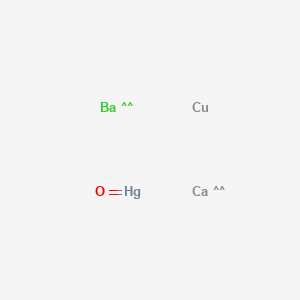
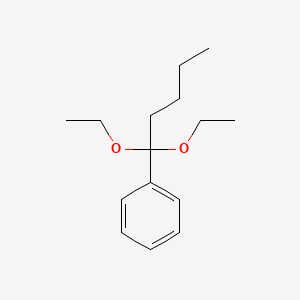
![2-{Bis[4-(2-cyanophenoxy)phenyl]methyl}benzoic acid](/img/structure/B14272036.png)
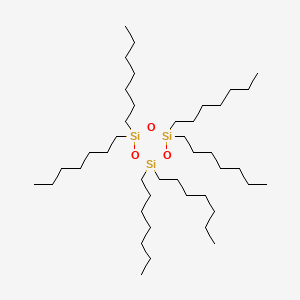

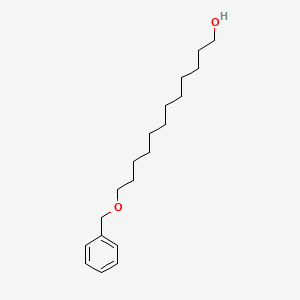
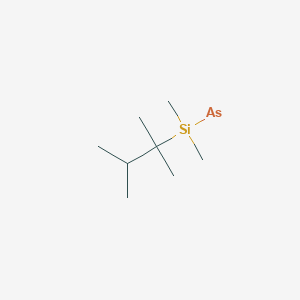
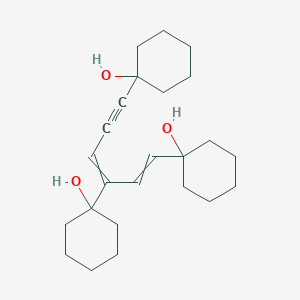

![2,3-Dithiabicyclo[2.2.2]oct-5-ene](/img/structure/B14272080.png)


![4,4'-[(2-Methoxyphenyl)methylene]bis(morpholine)](/img/structure/B14272097.png)
